molecular formula C16H14N4O2S B12043884 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478256-85-8

2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12043884
CAS No.: 478256-85-8
M. Wt: 326.4 g/mol
InChI Key: MZTUZSFCOSNARK-LICLKQGHSA-N
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Description

2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. The general synthetic route can be summarized as follows:

    Condensation Reaction: The aldehyde or ketone is reacted with a primary amine in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete condensation.

    Removal of Water: The water formed during the reaction is removed using molecular sieves or by azeotropic distillation to drive the reaction to completion.

    Purification: The resulting Schiff base is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for the removal of water and purification steps can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the C=N bond, converting it back to an amine and a carbonyl compound.

    Substitution: The phenolic and mercapto groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction of the C=N bond can yield primary amines.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used as a corrosion inhibitor, protecting metals from oxidative damage.

Mechanism of Action

The mechanism of action of 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methoxyphenyl)imino]methyl}phenol
  • 1-{[(4-Methoxyphenyl)imino]methyl}-2-naphthol

Comparison

Compared to similar compounds, 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of the mercapto group, which enhances its reactivity and potential applications. The triazole ring also contributes to its stability and biological activity, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

478256-85-8

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-22-14-9-5-3-7-12(14)15-18-19-16(23)20(15)17-10-11-6-2-4-8-13(11)21/h2-10,21H,1H3,(H,19,23)/b17-10+

InChI Key

MZTUZSFCOSNARK-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3O

Origin of Product

United States

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